3‑Diazopentane‑2,4‑dione Reacts with Thiobenzophenone at Room Temperature While Cyclic Diazodiketones Are Unreactive
In a combined experimental and computational study, diazoacetylacetone (1a; 3‑diazopentane‑2,4‑dione) exhibited the lowest activation free energy (ΔG¹‡ = 30.5 kcal mol⁻¹, PBE1PBE) among all examined 2‑diazo‑1,3‑dicarbonyl compounds for cycloaddition with thiobenzophenone [REFS‑1]. The reaction proceeded at room temperature over several days and delivered 1,3‑oxathiole 3a in up to 80 % isolated yield [REFS‑1]. In contrast, acyclic diazomalonate (1d) required 1–3 months for completion, while carbocyclic diazodiketones 1e (ΔG¹‡ = 32.7 kcal mol⁻¹) and 1f (ΔG¹‡ = 35.8 kcal mol⁻¹) were unreactive even at elevated temperatures [REFS‑1].
| Evidence Dimension | Reactivity in 1,3-dipolar cycloaddition with thiobenzophenone |
|---|---|
| Target Compound Data | ΔG¹‡ = 30.5 kcal mol⁻¹; yield ≤80 % at 25 °C, reaction time several days |
| Comparator Or Baseline | Cyclic diazodiketone 1e (R,R = –(CH₂)₄–): ΔG¹‡ = 32.7 kcal mol⁻¹, unreactive at 25 °C; 1f (R,R = –(CH₂)₃–): ΔG¹‡ = 35.8 kcal mol⁻¹, unreactive under all conditions; acyclic 1b–d: ΔG¹‡ = 30.8–31.3 kcal mol⁻¹, reaction time 1–3 months |
| Quantified Difference | ΔΔG¹‡ ≥ 2.2 kcal mol⁻¹ vs closest competitor; calculated relative rate ratio k(1a)/k(1e) ≈ 10⁶–10¹⁰ |
| Conditions | PCM (benzene) model; experimental validation in solution at 25 °C |
Why This Matters
The 10⁶–10¹⁰ fold rate advantage transforms a synthetically impractical reaction into a preparatively useful one, directly affecting throughput and scalability in discovery or process chemistry.
- [1] Mereshchenko, A. S.; Ivanov, A. V.; Baranovskii, V. I.; Mloston, G.; Rodina, L. L.; Nikolaev, V. A. On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation. Beilstein J. Org. Chem. 2015, 11, 504–513. View Source
